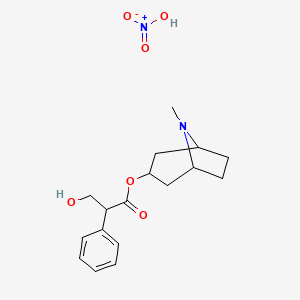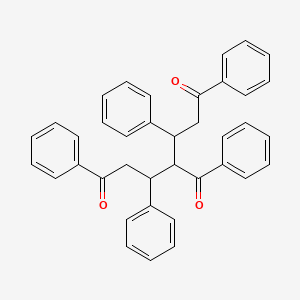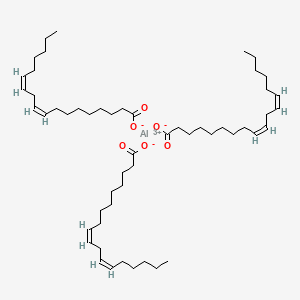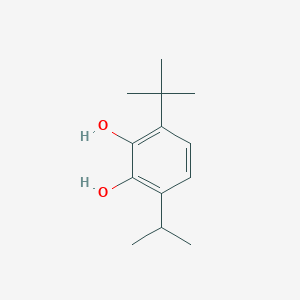
Tris(4-dodecylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-dodecylphenyl) phosphite: is an organic phosphite compound with the molecular formula C54H87O3P and a molecular weight of 815.24 g/mol . It is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-dodecylphenyl) phosphite can be synthesized through the reaction of 4-dodecylphenol with phosphorous trichloride (PCl3) . The reaction typically involves the following steps:
Reaction of 4-dodecylphenol with PCl3: This step forms the intermediate .
Subsequent reaction with additional 4-dodecylphenol: This leads to the formation of the final this compound product.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in batch reactors or continuous flow reactors . The use of bases such as pyridine or benzothiazole can improve the reaction efficiency by neutralizing the hydrochloric acid (HCl) produced during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-dodecylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and 4-dodecylphenol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products:
Oxidation: The major product is .
Hydrolysis: The major products are phosphorous acid and 4-dodecylphenol .
Wissenschaftliche Forschungsanwendungen
Tris(4-dodecylphenyl) phosphite has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tris(4-dodecylphenyl) phosphite involves its role as an antioxidant . It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to polymer degradation. The compound’s phosphite group reacts with hydroperoxides to form phosphates , thereby preventing the propagation of oxidative degradation .
Vergleich Mit ähnlichen Verbindungen
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high efficiency as an antioxidant and stabilizer in polymers.
Triphenyl phosphite: Commonly used as a stabilizer in various polymer applications.
Uniqueness: Tris(4-dodecylphenyl) phosphite is unique due to its long alkyl chains (dodecyl groups), which provide enhanced hydrophobicity and compatibility with non-polar polymer matrices. This makes it particularly effective in stabilizing polyolefins and other non-polar polymers .
Eigenschaften
CAS-Nummer |
54076-72-1 |
|---|---|
Molekularformel |
C54H87O3P |
Molekulargewicht |
815.2 g/mol |
IUPAC-Name |
tris(4-dodecylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-4-7-10-13-16-19-22-25-28-31-34-49-37-43-52(44-38-49)55-58(56-53-45-39-50(40-46-53)35-32-29-26-23-20-17-14-11-8-5-2)57-54-47-41-51(42-48-54)36-33-30-27-24-21-18-15-12-9-6-3/h37-48H,4-36H2,1-3H3 |
InChI-Schlüssel |
BRGHSAQXRXNDMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCCCCC)OC3=CC=C(C=C3)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)






